

kinetic analysis of competing reactions in the presence of concentrated sulfuric acid

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Compound of Interest		
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Navigating Competing Reactions in Concentrated Sulfuric Acid: A Kinetic Analysis

For researchers, scientists, and drug development professionals, understanding and controlling competing reaction pathways in concentrated **sulfuric acid** is paramount for process optimization, yield maximization, and impurity control. This guide provides a comparative kinetic analysis of two common reaction systems where parallel reactions dictate product distribution: the acid-catalyzed conversion of sucrose and the hydration of ethylene oxide.

Concentrated **sulfuric acid** is a powerful catalyst and dehydrating agent, but its reactivity can often lead to multiple competing reaction pathways. The final product distribution is a direct consequence of the kinetics of these parallel reactions. By examining the rate constants, activation energies, and the influence of reaction conditions, researchers can strategically favor the desired reaction pathway.

Competing Reactions in Sucrose Conversion: 5-HMF vs. Levulinic Acid

The acid-catalyzed conversion of sucrose in an aqueous **sulfuric acid** medium is a cornerstone of biomass valorization. The initial hydrolysis of sucrose yields glucose and fructose. Subsequently, these monosaccharides undergo a series of reactions to form valuable platform chemicals, primarily 5-hydroxymethylfurfural (HMF) and levulinic acid (LA). The formation of these two products represents a key set of competing pathways.[1][2]



The reaction network is complex, but the main competing pathways following the initial hydrolysis of sucrose can be summarized as the dehydration of fructose and glucose to HMF, and the subsequent rehydration and conversion of HMF to levulinic acid and formic acid. The direct formation of humins from the sugars and HMF represents further competing side reactions.

Comparative Kinetic Data

The yields of HMF and levulinic acid are highly dependent on the reaction conditions. The maximum reported yield for levulinic acid from sucrose is approximately 61 mol%, while the maximum HMF yield is around 22 mol% under different conditions.[2][3][4] This highlights the competitive nature of their formation.

Product	Maximum Yield (mol%)	Optimal Temperature (°C)	Optimal Initial Sucrose Conc. (M)	Optimal Sulfuric Acid Conc. (M)
Levulinic Acid (LA)	61	160	0.05	0.2
5- Hydroxymethylfu rfural (HMF)	22	140	0.05	0.05

Table 1: Comparison of optimal conditions for the formation of Levulinic Acid and 5-Hydroxymethylfurfural from sucrose in the presence of **sulfuric acid**. Data sourced from[2][3] [4].

Kinetic modeling of this reaction system often employs a first-order approach for the individual reaction steps. The activation energy for the conversion of fructose to HMF has been reported to be in the range of 66-161 kJ/mol, with a specific study reporting 94 ± 8 kJ/mol.[4]

Experimental Protocol: Kinetic Analysis of Sucrose Conversion

The following protocol is a synthesis of methodologies described for studying the kinetics of sucrose conversion in **sulfuric acid**.[1][2]



1. Reactor Setup:

- The reactions are typically carried out in a series of sealed glass ampoules or a batch reactor.
- The reactor is placed in a temperature-controlled environment, such as a GC oven or an oil bath, to maintain isothermal conditions.

2. Reagent Preparation:

- A stock solution of sucrose in deionized water is prepared.
- A series of **sulfuric acid** solutions of varying concentrations are prepared.
- The final reaction mixtures are prepared by mixing the sucrose stock solution and the sulfuric acid solution to achieve the desired initial concentrations of both reactants.

3. Reaction Execution:

- The reactor containing the reaction mixture is brought to the desired temperature.
- Samples are taken at regular intervals throughout the course of the reaction.
- The reaction in the collected samples is quenched, for example, by rapid cooling in an ice bath and dilution with the mobile phase for analysis.

4. Analytical Method:

- The concentrations of sucrose, glucose, fructose, HMF, and levulinic acid in the samples are determined using High-Performance Liquid Chromatography (HPLC).
- A typical HPLC setup includes a C18 column and a UV detector.
- The mobile phase is often a dilute aqueous solution of an acid, such as sulfuric acid or phosphoric acid.

5. Data Analysis:

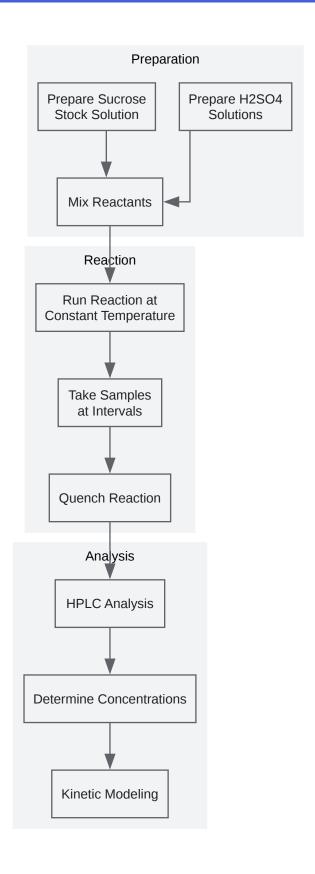






- The concentration-time data for each species are used to determine the reaction rates.
- By performing experiments at different initial concentrations of sucrose and sulfuric acid,
 the reaction orders with respect to each reactant can be determined.
- By conducting the experiments at various temperatures, the activation energy for each reaction step can be calculated using the Arrhenius equation.

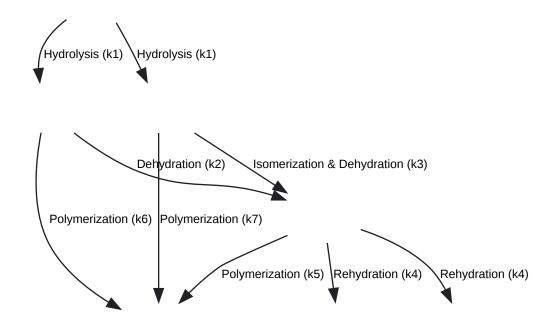




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Experimental workflow for sucrose conversion kinetics.





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Competing pathways in sucrose conversion.

Competing Reactions in Ethylene Oxide Hydration: Glycol vs. Oligomers

The reaction of ethylene oxide (EO) with water in the presence of **sulfuric acid** is a classic example of competing consecutive reactions. The desired product is typically ethylene glycol (EG). However, the newly formed ethylene glycol can also react with ethylene oxide, leading to the formation of diethylene glycol (DEG), triethylene glycol (TEG), and higher oligomers.[5][6]

Comparative Kinetic Data

The kinetics of these competing reactions have been studied using adiabatic calorimetry. A key finding is that the reaction rate is highly dependent on the concentrations of ethylene oxide and water. One study determined the reaction to be 1.5 order in ethylene oxide concentration and third order in water concentration.[5][7] The reaction is also nearly first order with respect to the acid concentration.[7]



Parameter	Value
Reaction Order (Ethylene Oxide)	1.5
Reaction Order (Water)	3
Reaction Order (Acid)	~1
Activation Energy (Ea)	76,500 kJ/kmol

Table 2: Kinetic parameters for the **sulfuric acid**-catalyzed reaction of ethylene oxide with water. Data sourced from[5][7].

The distribution of ethylene glycol and its oligomers is a function of the initial molar ratio of water to ethylene oxide. A high excess of water favors the formation of ethylene glycol, while a lower water-to-EO ratio will result in a higher proportion of di- and triethylene glycols.

Experimental Protocol: Adiabatic Calorimetry for Ethylene Oxide Hydration Kinetics

The following protocol is based on the methodology for studying the exothermic reaction of ethylene oxide in the presence of **sulfuric acid**.[7][8]

1. Apparatus:

- An Automatic Pressure Tracking Adiabatic Calorimeter (APTAC) is used to contain the exothermic reaction and measure the temperature and pressure changes over time.
- The sample is placed in a test cell, which can be made of stainless steel, Hastelloy C, or borosilicate glass.

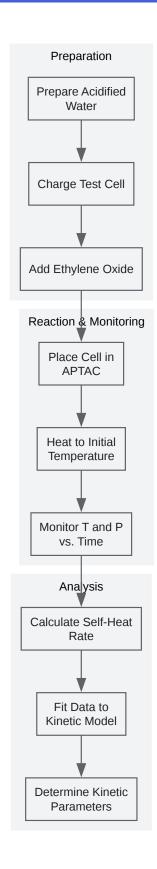
2. Reagent Handling:

- Due to the high reactivity and toxicity of ethylene oxide, it is handled in a controlled environment, such as a dry box.
- A known amount of acidified water (with a specific pH achieved by adding sulfuric acid) is prepared.



- A pre-weighed, empty test cell is charged with the acidified water.
- A known amount of ethylene oxide is then added to the test cell.
- 3. Reaction Monitoring:
- The sealed test cell is placed in the APTAC.
- The calorimeter is heated to the desired initial temperature.
- The temperature and pressure of the sample are monitored as the exothermic reaction proceeds. The APTAC maintains an adiabatic environment by minimizing heat loss to the surroundings.
- 4. Data Analysis:
- The temperature and pressure versus time data are recorded.
- The self-heat rate as a function of temperature is calculated from the collected data.
- These data are then fitted to a kinetic model to determine the reaction order, activation energy, and pre-exponential factor.

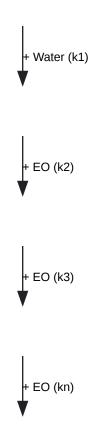




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Experimental workflow for EO hydration kinetics.





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Competing pathways in EO hydration.

By understanding the kinetic parameters and the influence of reaction conditions on these competing pathways, researchers can better design and control chemical processes involving concentrated **sulfuric acid** to achieve the desired product outcomes.

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